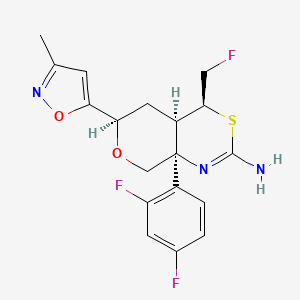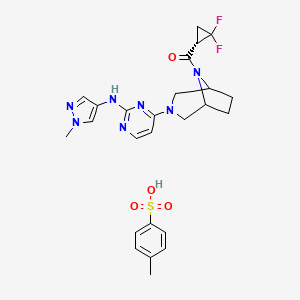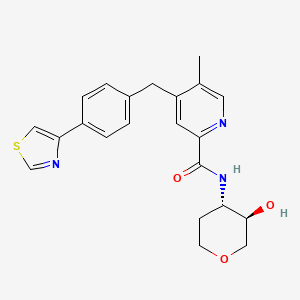
PHA-690509
Descripción general
Descripción
PHA-690509 is a cyclin-dependent kinase 2 inhibitor potentially for the treatment of cancer .
Synthesis Analysis
This compound has been labelled with carbon-14. The labelled this compound was obtained via a three-step procedure in 10% overall radiochemical yield starting from (14C)thiourea .Molecular Structure Analysis
The chemical formula of this compound is C17H21N3O2S. Its exact mass is 331.14 and its molecular weight is 331.434 . A study centered on Quantitative Structure Property Relationship (QSPR) analysis with a focus on various graph energies, investigating drugs like this compound .Chemical Reactions Analysis
This compound is a potent inhibitor of GABA receptors, which are most likely involved in neuronal inhibition . It has been shown to bind to the receptor and activate ion channels .Physical And Chemical Properties Analysis
The molecular weight of this compound is 331.43 g/mol. Its formula is C17H21N3O2S .Aplicaciones Científicas De Investigación
Inhibición de la replicación del virus Zika
PHA-690509 es un inhibidor de la cinasa dependiente de ciclina (CDK) {svg_1}. Las CDK son cruciales para regular los procesos celulares y el desarrollo normal del cerebro, que pueden verse interrumpidos por el virus Zika durante la replicación {svg_2}. Estudios previos han demostrado que los inhibidores de CDK pueden bloquear la replicación de otros virus, incluidos los virus del herpes y el VIH {svg_3}.
Prevención de la muerte de células cerebrales relacionada con el Zika
Investigadores del Centro Nacional para el Avance de las Ciencias Traslacionales (NCATS) identificaron a this compound como uno de los compuestos que pueden usarse potencialmente para inhibir la replicación del virus Zika y reducir su capacidad de matar células cerebrales {svg_4}. Este compuesto fue eficaz para evitar que el virus matara las células cerebrales {svg_5}.
Reprogramación de medicamentos
This compound se identificó a través de una prueba de reprogramación de medicamentos para probar tres cepas de Zika: asiática, africana y puertorriqueña {svg_6}. Los científicos desarrollaron un ensayo (prueba) utilizando la caspasa 3, una proteína que causa la muerte de las células cerebrales cuando se infecta con el virus {svg_7}.
Análisis de la relación cuantitativa estructura-propiedad (QSPR)
This compound ha sido estudiado en el contexto del análisis QSPR {svg_8}. Esta investigación tenía como objetivo descubrir las correlaciones entre las estructuras químicas de los medicamentos y sus propiedades únicas {svg_9}. Los resultados iluminaron las relaciones cuantitativas entre las características estructurales y los rasgos farmacológicos {svg_10}.
Descubrimiento y diseño de fármacos
El estudio de this compound contribuye significativamente al descubrimiento y diseño de medicamentos al proporcionar información esencial sobre las conexiones estructura-propiedad de este compuesto medicinal {svg_11}. Esta investigación mejora el proceso de descubrimiento de fármacos y ayuda en el diseño de fármacos específicos al dilucidar la relación entre la estructura molecular y las características farmacológicas {svg_12}.
Descriptores basados en espectro en rasgos farmacológicos
Ciertos descriptores basados en espectro, como la energía de inercia positiva, la energía de adyacencia, la energía aritmético-geométrica, la primera energía de zegrab y el índice armónico, mostraron fuertes coeficientes de correlación por encima de 0,999 {svg_13}. Esto sugiere que this compound podría ser un candidato potencial para una mayor exploración en estas áreas {svg_14}.
Mecanismo De Acción
Target of Action
PHA-690509 is a cyclin-dependent kinase inhibitor (CDKi) . Cyclin-dependent kinases (CDKs) are crucial for regulating cellular processes and normal brain development .
Mode of Action
This compound inhibits CDK2, a subtype of CDK . By inhibiting CDK2, this compound can disrupt the normal cell cycle, thereby affecting the replication of viruses within the cell . It also inhibits caspase-3 activity , which is a protein that causes brain cell death when infected by a virus .
Biochemical Pathways
This compound affects the pathways involving CDK2 and caspase-3. CDK2 is usually involved in the regulation of cellular processes and normal brain development . The zika virus can negatively affect this process . Caspase-3, on the other hand, is a protein that causes brain cell death when infected by a virus .
Pharmacokinetics
As a small molecule drug , it is expected to have good bioavailability and distribution. The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would need to be studied further to provide a comprehensive understanding of its pharmacokinetics.
Result of Action
This compound has been identified as reducing neuronal cell death caused by Zika virus infection . It is effective either in inhibiting the replication of Zika or in preventing the virus from killing brain cells .
Direcciones Futuras
PHA-690509 has shown promise in preclinical studies for cancer treatment . It has been identified as reducing neuronal cell death caused by Zika virus infection . These compounds were effective either in inhibiting the replication of Zika or in preventing the virus from killing brain cells . This suggests potential future directions for the use of this compound in treating diseases caused by the Zika virus .
Análisis Bioquímico
Biochemical Properties
PHA-690509 interacts with CDK2, a crucial enzyme for regulating cellular processes . It acts as a CDK2 inhibitor, disrupting the normal function of CDK2 and thereby affecting the biochemical reactions within the cell . This interaction with CDK2 is the primary biochemical property of this compound .
Cellular Effects
This compound has been identified as an anti-Zika Virus (ZikV) compound that inhibits ZikV replication . It also reduces the ability of ZikV to kill brain cells . These effects of this compound on cellular processes highlight its potential as a therapeutic agent against ZikV infections .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its inhibition of CDK2 . By inhibiting CDK2, this compound disrupts the normal cell cycle, potentially leading to the death of cancer cells . In the context of ZikV infections, this compound inhibits the replication of the virus, thereby reducing its ability to infect and kill brain cells .
Metabolic Pathways
This compound, as a CDK2 inhibitor, is involved in the regulation of the cell cycle
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of PHA-690509 involves the reaction of two key starting materials, which are commercially available. The reaction is carried out in several steps to yield the final product.", "Starting Materials": [ "4-(4-(4-(1H-benzo[d]imidazol-2-yl)phenyl)piperazin-1-yl)pyridine", "2-(2-chloro-4-nitrophenyl)acetic acid" ], "Reaction": [ "Step 1: The starting material 2-(2-chloro-4-nitrophenyl)acetic acid is reacted with thionyl chloride to form the corresponding acid chloride.", "Step 2: The acid chloride is then reacted with the amine group of 4-(4-(4-(1H-benzo[d]imidazol-2-yl)phenyl)piperazin-1-yl)pyridine to form an amide intermediate.", "Step 3: The amide intermediate is then reduced using a reducing agent such as lithium aluminum hydride to yield the final product PHA-690509." ] } | |
Número CAS |
492445-28-0 |
Fórmula molecular |
C17H21N3O2S |
Peso molecular |
331.434 |
Nombre IUPAC |
(S)-2-(4-acetamidophenyl)-N-(5-propylthiazol-2-yl)propanamide |
InChI |
InChI=1S/C17H21N3O2S/c1-4-5-15-10-18-17(23-15)20-16(22)11(2)13-6-8-14(9-7-13)19-12(3)21/h6-11H,4-5H2,1-3H3,(H,19,21)(H,18,20,22)/t11-/m0/s1 |
Clave InChI |
HOCNIFWVFFJCFT-NSHDSACASA-N |
SMILES |
CCCC1=CN=C(S1)NC([C@H](C2=CC=C(NC(C)=O)C=C2)C)=O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
PHA-690509; PHA 690509; PHA690509 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of PHA-690509?
A1: this compound is a cyclin-dependent kinase A (CDK A) inhibitor. [] While the provided abstracts don't delve into the detailed downstream effects of CDK A inhibition, it's important to note that CDKs play crucial roles in cell cycle regulation. Inhibiting CDK A can disrupt cell cycle progression, potentially leading to anti-tumor activity.
Q2: How can I predict the pharmacological features of this compound using computational methods?
A2: Quantitative Structure Property Relationship (QSPR) analysis, using various graph energies as descriptors, has shown promise in predicting pharmacological features of drugs, including this compound. [] This computational approach correlates the chemical structure of the drug with its properties. Specifically, descriptors like positive inertia energy, adjacency energy, and arithmetic-geometric energy showed strong correlation coefficients (above 0.999) for this compound, indicating their potential in predicting its pharmacological behavior. This approach can be valuable in drug discovery by providing insights into the relationship between a molecule's structure and its pharmacological activity.
Q3: Is there a method available to synthesize radiolabeled this compound for research purposes?
A3: Yes, a three-step procedure has been developed to synthesize this compound labeled with carbon-14 ([14C]this compound). [] This method utilizes [14C]thiourea as the starting material and achieves a 10% overall radiochemical yield. Radiolabeled compounds like this are essential tools in drug discovery and development, allowing researchers to track the compound's distribution and metabolism within biological systems.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-((S)-1-((2S,5R)-5-(4-chloro-5-fluoro-2-(trifluoromethyl)phenyl)tetrahydrofuran-2-yl)ethyl)-7-(4-methyl-1H-imidazol-1-yl)-3,4-dihydro-2H-pyrido[1,2-a]pyrazine-1,6-dione](/img/structure/B609995.png)



![5,8-dichloro-7-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3,4-dihydroisoquinolin-1(2H)-one](/img/structure/B610004.png)

![2-[[(1aS,7bS)-2,2-dimethyl-6-(trifluoromethyl)-1,1a-dihydrocyclopropa[c]chromen-7b-yl]methyl]-7-(4-methylimidazol-1-yl)-3,4-dihydropyrido[1,2-a]pyrazine-1,6-dione](/img/structure/B610006.png)
![3-[(3R)-3-methyl-2-oxopiperidin-3-yl]-6-(5-methylquinolin-3-yl)-1H-pyridin-2-one](/img/structure/B610008.png)

![5,8-dichloro-2-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-7-[(S)-methoxy(oxetan-3-yl)methyl]-3,4-dihydroisoquinolin-1-one](/img/structure/B610012.png)

![2-[(4-{6-[(4-cyano-2-fluorophenyl)methoxy]pyridin-2-yl}piperidin-1-yl)methyl]-1-{[(2S)-oxetan-2-yl]methyl}-1H-benzimidazole-6-carboxylic acid](/img/structure/B610018.png)